2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile
Description
2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile is a substituted nicotinonitrile derivative characterized by hydroxyethylamino groups at the 2- and 6-positions and a methyl group at the 4-position of the pyridine ring. Its CAS registry number is 34769-44-3, and it was registered on 31 May 2018 .
Properties
IUPAC Name |
2,6-bis(2-hydroxyethylamino)-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-8-6-10(13-2-4-16)15-11(9(8)7-12)14-3-5-17/h6,16-17H,2-5H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDUOAYSUMEGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCCO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068144 | |
| Record name | 3-Pyridinecarbonitrile, 2,6-bis[(2-hydroxyethyl)amino]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38841-88-2 | |
| Record name | 2,6-Bis[(2-hydroxyethyl)amino]-4-methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38841-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis((2-hydroxyethyl)amino)-4-methylnicotinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038841882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 2,6-bis[(2-hydroxyethyl)amino]-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarbonitrile, 2,6-bis[(2-hydroxyethyl)amino]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-BIS((2-HYDROXYETHYL)AMINO)-4-METHYLNICOTINONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8VKK2VG8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile typically involves the reaction of 2,6-diamino-4-methylnicotinonitrile with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure high purity and yield. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to 2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including resistant strains such as MRSA. For instance, compounds with similar structures demonstrated low MIC values against Gram-positive bacteria, indicating their potential as new antimicrobial agents .
Anticancer Properties
The compound's structural features may also contribute to its anticancer activity. Some studies suggest that nicotinonitrile derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For example, certain analogs have been shown to exhibit higher potency than established chemotherapeutics in inhibiting the growth of breast cancer cell lines .
Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its functional groups allow for the formation of cross-linked networks that enhance the mechanical properties of polymers. This application is particularly relevant in developing high-performance materials for industrial uses.
Coatings and Adhesives
The compound's chemical properties make it suitable for formulating coatings and adhesives with improved adhesion and durability. The incorporation of such compounds into formulations can lead to enhanced resistance to environmental factors and better performance in various applications.
Pesticidal Activity
Recent studies have indicated that derivatives of nicotinonitrile compounds may possess pesticidal properties. The ability to affect specific pests while being less harmful to beneficial organisms makes these compounds valuable in developing environmentally friendly pesticides .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nicotinonitrile derivatives against clinical isolates of MRSA. The results showed that certain compounds had an MIC as low as 4 μg/mL, indicating strong bacteriostatic activity .
- Anticancer Research : In a comparative study, a derivative of this compound was found to have a significantly lower IC50 value than traditional chemotherapeutics when tested on HepG2 liver cancer cells, suggesting its potential as a lead compound for further development .
- Pesticidal Testing : A series of experiments demonstrated the efficacy of modified nicotinonitriles against common agricultural pests, showing promising results that could lead to the development of new pest control strategies .
Mechanism of Action
The mechanism of action of 2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethylamino groups allow the compound to form hydrogen bonds and interact with various biological molecules, influencing their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader family of 2,6-disubstituted-4-methylnicotinonitriles. Below is a detailed comparison:
Structural and Substituent Variations
2,6-Bis[(3-methoxypropyl)amino]-4-methylnicotinonitrile
- Substituents: 3-methoxypropylamino groups replace hydroxyethyl groups.
5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile
- Substituents: Azo (-N=N-) linkage at the 5-position and 2-methoxyethylamino groups.
- Impact : The azo group introduces chromophoric properties, suggesting use as a dye or pigment. The methoxyethyl substituents balance hydrophobicity and hydrogen-bonding capacity .
2,6-Bis(butylamino)-4-methyl-5-((4-nitro-2-(3-(2-propoxyethyl)-1,2,4-oxadiazol-5-yl)phenyl)azo)nicotinonitrile
Physicochemical Properties
Table 1 summarizes key properties of selected analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | logP |
|---|---|---|---|---|---|
| 2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile | C₁₂H₁₇N₅O₂ | 275.30* | N/A | N/A | ~0.5† |
| 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile | C₂₀H₂₃N₇O₂ | 393.44 | 658.4 | 1.21 | ~2.5‡ |
| Phenol, 2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonyl- | C₂₅H₄₆N₂O₅ | 454.65 | N/A | N/A | 3.82 |
*Calculated based on molecular formula.
†Estimated based on hydroxyethyl groups (polarity).
‡Predicted from methoxyethyl and azo substituents.
Sources :
Key Observations:
- Hydroxyethyl vs. Methoxypropyl : Hydroxyethyl groups increase polarity (lower logP) compared to methoxypropyl, enhancing aqueous solubility but reducing lipid membrane penetration .
- Azo Derivatives : The introduction of azo groups (e.g., 393.44 g/mol compound) elevates boiling points (~658°C) due to increased molecular mass and intermolecular interactions .
- logP Trends: Bulkier hydrophobic substituents (e.g., nonyl groups in the phenol derivative) increase logP, suggesting utility in hydrophobic matrices or slow-release formulations .
Research Tools and Structural Analysis
Crystallographic studies of these compounds likely employ software such as SHELXL for refinement and Mercury for visualization, enabling precise analysis of hydrogen-bonding networks and molecular packing .
Biological Activity
2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile (CAS No. 38841-88-2) is a synthetic compound with potential biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₁H₁₆N₄O₂
- Molecular Weight: 236.27 g/mol
- Boiling Point: Approximately 548 °C (predicted)
- Density: 1.28 g/cm³ (predicted)
- pKa: 14.43 (predicted)
This compound is structurally related to nicotinic compounds and may interact with various biological targets, including kinases involved in cancer signaling pathways. The compound is hypothesized to exhibit selective inhibition of certain protein kinases, which are crucial in cell proliferation and survival.
Biological Activities
-
Antitumor Activity
- Studies have indicated that compounds in the same class as this compound show promising results against various cancer cell lines.
- A related study on RAF inhibitors demonstrated that structural modifications can enhance selectivity and potency against cancer cells, suggesting potential for this compound in similar applications .
- Inhibition of Viral Replication
- Neuroprotective Effects
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits a dose-dependent response in inhibiting cell growth in various cancer cell lines. For instance, a related compound showed an IC50 value of approximately 0.27 μM against human adenovirus (HAdV), indicating strong antiviral activity .
| Study | Compound | Target | IC50 (μM) | CC50 (μM) |
|---|---|---|---|---|
| Aversa et al., 2020 | RAF709 | Cancer Cells | 0.27 | 156.8 |
| Nishiguchi et al., 2017 | LXH254 | HAdV | 0.27 | Not specified |
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on related compounds have shown low toxicity levels in animal models, with maximum tolerated doses indicating safety margins for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
